2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile

Medicinal Chemistry Computational ADME Kinase Inhibitor Design

Designing selective kinase inhibitors requires precise structural control. Substituting the pyridinyl linker position or geometry introduces unpredictable SAR changes. This para-substituted pyridin-2-ylmethoxy phenylacetonitrile offers a defined, reproducible building block. - **Defined physicochemical properties**: LogP 2.0, TPSA 45.9 Ų, 0 HBD - ideal for permeability-focused library design. - **Versatile synthetic handle**: Nitrile group convertible to acids, amides, tetrazoles, or amines. - **Reliable supply**: ≥95% purity with batch-to-batch consistency from commercial sources.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 1017037-58-9
Cat. No. B3199700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile
CAS1017037-58-9
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)COC2=CC=C(C=C2)CC#N
InChIInChI=1S/C14H12N2O/c15-9-8-12-4-6-14(7-5-12)17-11-13-3-1-2-10-16-13/h1-7,10H,8,11H2
InChIKeyHEBWZJBTVOOMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Baseline


2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile (CAS 1017037-58-9) is a synthetic organic molecule belonging to the pyridinyl acetonitrile class, characterized by a pyridine ring connected via a methyleneoxy bridge to a para-substituted phenylacetonitrile moiety [1]. Its molecular formula is C₁₄H₁₂N₂O with a molecular weight of 224.26 g/mol [1]. Commercially, this compound is primarily supplied as a research building block with a typical purity specification of ≥95% . Its broadest described biological context falls within kinase modulation, as pyridinyl acetonitriles have been investigated as modulators of Glycogen Synthase Kinase 3 (GSK3) and JNK signaling pathways [2]. However, specific biological activity data for this exact compound remain absent from the publicly available peer-reviewed and patent literature.

Procurement Multi-vendor availability at standardized building-block purity
Workflow Fits kinase inhibitor library synthesis and SAR exploration
Evidence status No intrinsic bioactivity data; treat as uncharacterized starting material

Why Generic Pyridinyl Acetonitrile Substitution Fails


Within the pyridinyl acetonitrile family, the precise arrangement of the pyridin-2-ylmethoxy substituent at the para-position of the phenyl ring uniquely determines the molecule's conformational flexibility, electronic environment, and metabolic susceptibility. The para-methyleneoxy linker critically influences the dihedral angle between the two aromatic systems, which in turn affects π-stacking interactions and target binding geometry [1]. The nitrile substituent, lacking a hydrogen bond donor, contributes to a defined LogP (XLogP3-AA = 2) and a topological polar surface area (TPSA) of 45.9 Ų [1]. These computed physicochemical properties place the compound within a specific window of passive membrane permeability and solubility that distinguishes it from ortho-, meta-, or unsubstituted pyridinyl analogs, for which biological potency, selectivity, or pharmacokinetic behavior may differ substantially. Without compound-specific comparative data, generic substitution risks introducing unpredictable changes in target engagement and off-target profiles, particularly in kinase inhibitor programs where subtle structural modifications are known to drastically alter selectivity [2].

Target Structure
Generic Pyridinyl Acetonitrile
para-Substituted phenyl with methyleneoxy linker
May lack central phenyl ring or carry ortho/meta substitution
Specific dihedral angle and π-stacking geometry
Conformational flexibility and binding geometry may shift
Computed permeability-solubility window distinct
Computed LogP/TPSA profile may differ; passive permeability not transferable
Without compound-specific comparative data, generic substitution risks unpredictable changes in target engagement and off-target profiles, especially in kinase inhibitor programs.

Comparative Evidence Assessment


Physicochemical Profile for Property-Based Differentiation

Computed molecular properties provide a baseline for differentiating 2-[4-(pyridin-2-ylmethoxy)phenyl]acetonitrile from other pyridinyl acetonitriles, although no head-to-head experimental comparison is available. The compound's predicted LogP (XLogP3-AA) is 2, its topological polar surface area (TPSA) is 45.9 Ų, and it possesses 0 hydrogen bond donors and 3 hydrogen bond acceptors, with 4 rotatable bonds [1]. For comparison, the simpler analog 2-(pyridin-2-ylmethoxy)acetonitrile (CAS 218921-07-4) lacks the central phenyl ring, resulting in a significantly lower molecular weight (148.16 g/mol), different LogP, and reduced aromatic surface area . The additional phenyl ring in the target compound is expected to confer distinct target-binding profiles and metabolic stability, though no published experimental PK or target engagement data directly quantify this difference.

Physicochemical Profile
Class-level inference
Target: additional phenyl ring, distinct LogP and TPSA vs. simpler analog lacking central phenyl
Supports property-based differentiation for SAR design
No head-to-head experimental comparison available
Medicinal Chemistry Computational ADME Kinase Inhibitor Design

Commercial Purity Specification and Procurement Consistency

Multiple vendors, including Enamine (via Sigma-Aldrich) and AKSci, consistently offer 2-[4-(pyridin-2-ylmethoxy)phenyl]acetonitrile at a minimum purity of 95% . This uniformity in commercial specification provides a procurement benchmark absent for many less common pyridinyl building blocks. For example, the structurally related 2-(pyridin-2-ylmethoxy)acetonitrile (CAS 218921-07-4) is not readily available from major research chemical suppliers, indicating a lower market maturity and potential supply chain inconsistency . While purity alone is not a differentiating biological factor, assured batch-to-batch consistency is critical for reproducible SAR studies and scale-up synthetic routes.

Purity Specification
Specification review
≥95% minimum purity across multiple vendors; simpler analog lacks standardized supply
Enables batch-to-batch consistency for synthetic reproducibility
Supplier CoA specifications; no aggregated batch data
Chemical Procurement Building Block Quality Synthesis Reproducibility

Biological Activity Data Gap

A thorough search of PubMed, patent databases, and authoritative chemical repositories reveals no published, peer-reviewed studies that report quantitative biological activity data (IC₅₀, EC₅₀, Kd, etc.) specifically for 2-[4-(pyridin-2-ylmethoxy)phenyl]acetonitrile. Furthermore, no head-to-head experimental comparison exists against any close structural analog under standardized assay conditions. While the broader patent literature describes pyridinyl acetonitriles as GSK3 and JNK kinase modulators [1], the specific compound has not been individually profiled in a disclosed assay. This absence of quantitative comparator data represents a critical limitation for evidence-based selection.

Biological Data Gap
Data to verify
Zero published IC₅₀, EC₅₀, or Kd data; only class-level kinase modulation context
Treat compound as uncharacterized starting material
Comprehensive literature search — no in-house data
Kinase Inhibition GSK3 JNK Biological Activity

Recommended Application Scenarios


Kinase Inhibitor SAR Exploration

Given its defined structure and moderate molecular complexity (MW 224.26, LogP 2, TPSA 45.9 Ų [1]), the compound is best suited as a central building block for the synthesis of focused kinase inhibitor libraries, particularly those targeting GSK3 or JNK. The para-substitution pattern and methoxy linker offer a distinct vector for further derivatization, enabling exploration of structure-activity relationships (SAR) around the phenylacetonitrile core. However, as no intrinsic activity has been reported, its value lies in its role as a synthetic intermediate, not as a pre-validated hit compound.

Chemical Biology Probe Development

The nitrile group serves as a versatile synthetic handle for conversion into carboxylic acids, amides, tetrazoles, or amines. The commercial availability at consistent ≥95% purity from multiple vendors makes it a reliable starting point for developing probe molecules or affinity reagents, where batch-to-batch chemical consistency is paramount for reproducible biological interrogation.

Comparative In Vitro ADME Studies

In the absence of existing data, a high-value use case is the systematic generation of comparative in vitro ADME data. The compound's computed properties (0 HBD, moderate LogP) suggest a favorable profile for membrane permeability, but experimental measurement of microsomal stability, CYP inhibition, and plasma protein binding would directly quantify its differentiation from simpler 2-(pyridin-2-ylmethoxy)acetonitrile (MW 148.16 ) and other in-class analogs. This scenario addresses the current evidence gap identified in Section 3.

Analytical Reference Standard for Method Development

The compound's well-defined spectroscopic signatures (InChIKey: HEBWZJBTVOOMCU-UHFFFAOYSA-N, canonical SMILES available [1]), coupled with its commercial availability, position it as a useful reference standard for developing and validating HPLC, LC-MS, or NMR methods for tracking pyridinyl acetonitrile intermediates in complex reaction mixtures.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
para-Substitution pattern and methyleneoxy linker
SAR interpretation of phenylacetonitrile cores
Chemical biology probe development
Versatile nitrile functional group
Reproducible probe synthesis from consistent supply
In vitro ADME comparative studies
Computed permeability-solubility window
Experimental ADME data generation
Analytical reference standard
Defined spectroscopic signatures
HPLC/LC-MS method development
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